molecular formula C32H62NaO9P B13794852 1,2-Dimyristoyl-sn-glycerophosphomethanol,sodium salt

1,2-Dimyristoyl-sn-glycerophosphomethanol,sodium salt

Cat. No.: B13794852
M. Wt: 644.8 g/mol
InChI Key: LWOHXYWZUKXOBJ-VNUFCWELSA-N
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Description

1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt is a synthetic phospholipid compound with the molecular formula C32H62NaO9P and a molecular weight of 644.79 g/mol . This compound is commonly used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt can be synthesized through a series of chemical reactions involving the esterification of glycerol with myristic acid, followed by phosphorylation and subsequent neutralization with sodium hydroxide. The synthesis typically involves the following steps:

    Esterification: Glycerol is esterified with myristic acid in the presence of a catalyst such as sulfuric acid to form 1,2-dimyristoyl-sn-glycerol.

    Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride (POCl3) to form 1,2-dimyristoyl-sn-glycerophosphochloridate.

    Neutralization: The phosphorylated product is neutralized with sodium hydroxide to yield 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt.

Industrial Production Methods

Industrial production of 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipid derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the phospholipid molecule.

    Substitution: The compound can undergo substitution reactions where the phosphate group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt is unique due to its specific functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in studies involving membrane dynamics and interactions, as well as in the development of specialized drug delivery systems .

Properties

Molecular Formula

C32H62NaO9P

Molecular Weight

644.8 g/mol

IUPAC Name

sodium;[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxymethanolate

InChI

InChI=1S/C32H62O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(34)38-27-30(28-39-42(36,37)40-29-33)41-32(35)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30H,3-29H2,1-2H3,(H,36,37);/q-1;+1/t30-;/m1./s1

InChI Key

LWOHXYWZUKXOBJ-VNUFCWELSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[O-])OC(=O)CCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[O-])OC(=O)CCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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